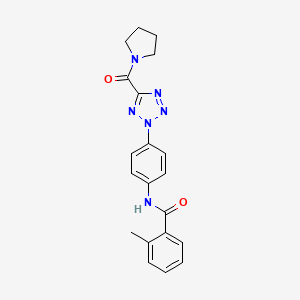![molecular formula C12H21NO3 B2562924 tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate CAS No. 1935054-64-0](/img/structure/B2562924.png)
tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate: is a synthetic organic compound with the molecular formula C₁₂H₂₁NO₃. It is characterized by a spirocyclic structure, which is a unique feature that contributes to its chemical properties and potential applications. This compound is often used in research settings due to its interesting reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. One common method includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic ketone is prepared through a cyclization reaction involving a suitable precursor.
Carbamate Formation: The spirocyclic ketone is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine: While specific medical applications are still under investigation, the compound’s structural features suggest potential use in drug design and development, particularly in the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, but its ability to form stable interactions with proteins makes it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
- tert-Butyl N-{1-hydroxyspiro[3.3]heptan-2-yl}carbamate
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Uniqueness: tert-Butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate is unique due to its specific spirocyclic configuration and the position of the hydroxy group. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs. The position of functional groups in the spirocyclic ring can significantly influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxyspiro[3.3]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-9(14)12(8)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBLIVTVFWNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
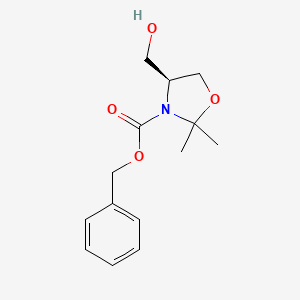
![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)
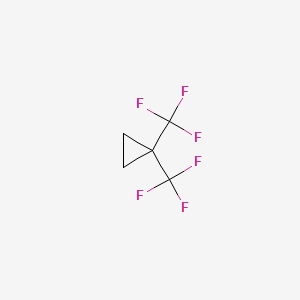
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)
![2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2562848.png)
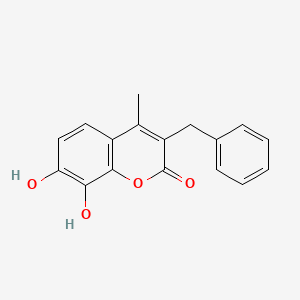
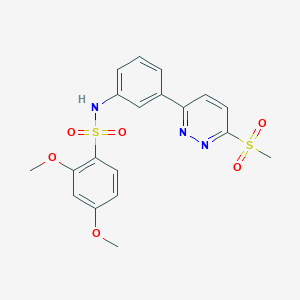
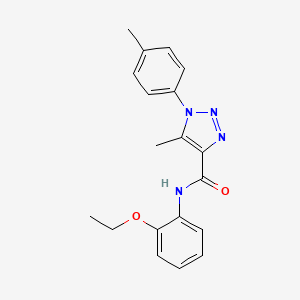

![2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2562854.png)
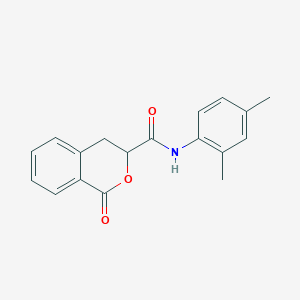
![3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2562856.png)
